Methyl[1-(4-methylphenyl)butan-2-yl]amine
Overview
Description
Methyl[1-(4-methylphenyl)butan-2-yl]amine is a useful research compound. Its molecular formula is C12H19N and its molecular weight is 177.29 g/mol. The purity is usually 95%.
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Biological Activity
Methyl[1-(4-methylphenyl)butan-2-yl]amine, a tertiary amine with the molecular formula and a molecular weight of approximately 177.27 g/mol, has garnered attention in pharmacological research due to its significant biological activities, particularly as an inhibitor of the dopamine transporter (DAT). This compound is structurally characterized by a butan-2-yl chain attached to a 4-methylphenyl group, making it a derivative of substituted amines. Its potential therapeutic applications primarily lie in the treatment of disorders associated with dopamine dysregulation, such as Attention Deficit Hyperactivity Disorder (ADHD) and certain mood disorders.
This compound's biological activity is largely attributed to its interaction with the dopaminergic system. It acts as a DAT inhibitor, which can enhance dopaminergic neurotransmission by preventing the reuptake of dopamine into presynaptic neurons. This mechanism is crucial for the modulation of mood and attention, making it a candidate for further pharmacological studies.
Biological Activity Overview
Activity | Description |
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Dopamine Transporter Inhibition | Inhibits DAT, increasing extracellular dopamine levels, relevant for ADHD and depression treatment. |
Potential Antidepressant Effects | Enhances dopaminergic activity, suggesting possible use in treating depressive disorders. |
Neuropharmacological Applications | Investigated for its role in neuropharmacology due to its structural similarity to known psychoactive substances. |
Case Studies and Research Findings
- Dopaminergic Activity : Research indicates that this compound analogs can significantly enhance dopaminergic activity. A study demonstrated that compounds with similar structures exhibited increased binding affinities at DAT, suggesting a robust interaction that could be leveraged for therapeutic purposes.
- Analog Studies : Various analogs have been synthesized to explore structure-activity relationships (SAR). For example, compounds such as 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one have shown comparable biological activities, emphasizing the importance of specific structural features in determining efficacy against DAT .
- Clinical Implications : The inhibition of DAT by this compound has implications for treating ADHD and depression. Clinical studies are needed to evaluate its safety and efficacy in human subjects, particularly given its potential for abuse similar to other stimulant medications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Type | Key Characteristics |
---|---|---|
1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Ketone-derived amine | Potent DAT inhibitor; used in neuropharmacology |
1-(4-Methylphenyl)-2-piperidin-1-yl-butan-1-one | Piperidine derivative | Similar biological activity; relevant in ADHD research |
4-Methyl-N,N-dimethylaniline | Tertiary amine | Lower biological activity; used in dye manufacturing |
Properties
IUPAC Name |
N-methyl-1-(4-methylphenyl)butan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-4-12(13-3)9-11-7-5-10(2)6-8-11/h5-8,12-13H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSOMARSARDZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=C(C=C1)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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